molecular formula C12H15N3O B2786978 (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one CAS No. 14490-03-0

(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one

Cat. No.: B2786978
CAS No.: 14490-03-0
M. Wt: 217.272
InChI Key: IDMYZZXLGGLCOS-RVDMUPIBSA-N
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Description

The compound "(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one" is a hydrazone derivative featuring a piperidin-2-one core substituted with a 2-methylphenyl hydrazine group. Its E-configuration at the hydrazone double bond (C=N) is critical for its stereoelectronic properties. Hydrazones are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or intermediates in drug synthesis due to their hydrogen-bonding capabilities and planar geometry .

Properties

IUPAC Name

(3E)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-2-3-6-10(9)14-15-11-7-4-8-13-12(11)16/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,16)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMYZZXLGGLCOS-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C/2\CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the condensation of 2-methylphenylhydrazine with piperidin-2-one. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often performed at elevated temperatures to increase the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazone derivatives. For instance, compounds similar to (3E)-3-[2-(2-Methylphenyl)hydrazin-1-ylidene]piperidin-2-one have demonstrated significant antibacterial effects against various pathogens. The structure-activity relationship (SAR) analysis indicates that the introduction of specific substituents can enhance the antibacterial properties of these compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus0.5 mg/mL
BEscherichia coli0.39 mg/mL
CKlebsiella pneumoniae0.78 mg/mL

These findings suggest that modifications to the hydrazone structure can lead to improved antimicrobial efficacy .

Anticancer Properties

The hydrazone framework has also been explored for its anticancer potential. Compounds containing similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with electron-donating groups on the aromatic ring showed enhanced activity against breast cancer cells.

CompoundCell LineIC50 (µM)
DMCF-7 (breast cancer)15
EHeLa (cervical cancer)10
FA549 (lung cancer)20

The efficacy of these compounds is attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Study 1: Antimicrobial Evaluation

In a comprehensive study conducted by Bhattacharjee et al., several pyrazolone derivatives were synthesized and evaluated for their antimicrobial activity. Among them, a compound structurally related to this compound exhibited promising results against Bacillus cereus and Klebsiella pneumoniae, demonstrating MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of hydrazone derivatives. The study revealed that certain modifications to the piperidine ring significantly enhanced the cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with a hydrazone linkage were particularly effective in inducing apoptosis in MCF-7 cells, suggesting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomerism: E vs. Z Configuration

  • (3Z)-3-[(2-Methylphenyl)hydrazinylidene]piperidin-2-one (): This compound is the Z-isomer of the target molecule. Such stereochemical differences can significantly affect solubility and biological activity.

Core Structure Variations

  • 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)-indolin-2-one (): Replacing the piperidinone ring with an indolin-2-one core increases aromaticity and planarity, enhancing π-π stacking interactions. The indole moiety may also improve binding to biological targets like kinases or HIV-1 reverse transcriptase .
  • Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate (): The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, increasing stability and resistance to hydrolysis compared to the target compound’s methylphenyl group. Crystallographic data (R factor = 0.049) confirm a planar hydrazone moiety, similar to the target compound .

Substituent Effects

  • 2-{3-[{2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide (EMAC2061) ():
    The thiazole ring and dichlorophenyl substituents enhance lipophilicity and electron-deficient character, improving membrane permeability. However, synthesis yields (<80%) indicate challenges in stabilizing such bulky substituents compared to the simpler 2-methylphenyl group .
  • (3E)-3-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1-(propan-2-yl)-2,3-dihydro-1H-indol-2-one ():
    The trifluoromethyl group (-CF₃) and chlorine atoms create a highly electron-deficient system, favoring interactions with hydrophobic enzyme pockets. This compound’s molar mass (416.22 g/mol) exceeds the target compound’s, suggesting higher metabolic stability but reduced solubility .

Table 1: Key Properties of Analogous Hydrazones

Compound Core Structure Key Substituents Synthesis Yield (%) Notable Properties Reference
Target Compound Piperidin-2-one 2-Methylphenyl Not reported Planar hydrazone, moderate lipophilicity N/A
(3Z)-Isomer () Piperidin-2-one 2-Methylphenyl (Z-configuration) Not reported Steric hindrance, reduced planarity
EMAC2061 () Benzamide Thiazolyl, dichlorophenyl <80% High lipophilicity, membrane permeability
Ethyl sulfonyl derivative () Butanoate 4-Bromophenylsulfonyl Quantitative Enhanced stability, planar geometry
Indolin-2-one derivative () Indolin-2-one CF₃, dichlorophenyl Not reported High metabolic stability, low solubility

Hydrogen-Bonding and Crystal Packing

  • The target compound’s methyl group likely participates in weak C-H···O interactions, whereas hydroxyl or sulfonyl groups in analogs (e.g., ) form stronger hydrogen bonds (O-H···N or S=O···H-N). Graph set analysis () would reveal distinct packing motifs, such as chains or rings, depending on substituents .

Biological Activity

The compound (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one , also known by its CAS number 14490-03-0 , is a hydrazone derivative that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, presenting data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃O , with a molecular weight of approximately 217.27 g/mol . The compound features a piperidinone core substituted with a hydrazone group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
CAS Number14490-03-0
Melting PointNot Available
SolubilityNot Available

Antimicrobial Activity

Research has shown that hydrazone derivatives exhibit notable antimicrobial properties. A study conducted on various hydrazones, including this compound, demonstrated significant activity against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Line Analysis

A separate study evaluated the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM after 48 hours of exposure.

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